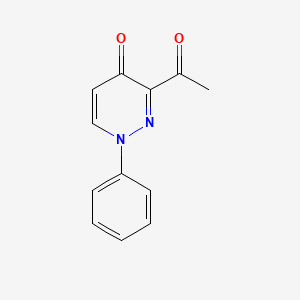

3-Acetyl-1-phenylpyridazin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Acetil-1-fenilpiridazin-4(1H)-ona es un compuesto heterocíclico que pertenece a la familia de las piridazinas. Este compuesto se caracteriza por un anillo de piridazina sustituido con un grupo acetilo en la posición 3 y un grupo fenilo en la posición 1.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 3-Acetil-1-fenilpiridazin-4(1H)-ona típicamente implica la ciclización de precursores apropiados bajo condiciones específicas. Un método común involucra la reacción de derivados de hidracina con β-dicetonas o β-cetoésteres. La reacción generalmente se lleva a cabo en presencia de un catalizador como ácido acético o ácido sulfúrico, y la mezcla se calienta para promover la ciclización.

Métodos de producción industrial

En un entorno industrial, la producción de 3-Acetil-1-fenilpiridazin-4(1H)-ona puede involucrar procesos de flujo continuo o por lotes a gran escala. La elección del método depende de factores como el rendimiento, la pureza y la rentabilidad. La optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, es crucial para maximizar la eficiencia y minimizar los subproductos.

Análisis De Reacciones Químicas

Tipos de reacciones

3-Acetil-1-fenilpiridazin-4(1H)-ona puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los derivados de piridazinona correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo acetilo en un alcohol u otros grupos funcionales.

Sustitución: Los grupos fenilo y acetilo se pueden sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila o electrófila.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Los agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de aluminio y litio (LiAlH₄) se utilizan a menudo.

Sustitución: Reactivos como halógenos (Cl₂, Br₂) o agentes alquilantes (R-X) se pueden utilizar en condiciones apropiadas.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de piridazinona, mientras que la reducción puede producir alcoholes u otras formas reducidas del compuesto.

Aplicaciones Científicas De Investigación

3-Acetil-1-fenilpiridazin-4(1H)-ona tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.

Biología: El compuesto ha sido estudiado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.

Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.

Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor para la síntesis de productos farmacéuticos y agroquímicos.

Mecanismo De Acción

El mecanismo por el cual 3-Acetil-1-fenilpiridazin-4(1H)-ona ejerce sus efectos depende de su aplicación específica. En sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad. Las vías exactas involucradas pueden variar, pero típicamente incluyen la unión a sitios activos o la alteración de la conformación de las moléculas diana.

Comparación Con Compuestos Similares

Compuestos similares

1-Fenilpiridazin-4(1H)-ona: Carece del grupo acetilo en la posición 3.

3-Acetil-1-metilpiridazin-4(1H)-ona: Contiene un grupo metilo en lugar de un grupo fenilo en la posición 1.

3-Acetil-1-fenilpirazin-4(1H)-ona: Estructura similar pero con un anillo de pirazina en lugar de un anillo de piridazina.

Singularidad

3-Acetil-1-fenilpiridazin-4(1H)-ona es único debido a la presencia de ambos grupos acetilo y fenilo, que confieren propiedades químicas y reactividad distintas. Esta combinación lo convierte en un compuesto versátil para diversas aplicaciones sintéticas y de investigación.

Actividad Biológica

3-Acetyl-1-phenylpyridazin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on enzyme inhibition, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the pyridazine family, characterized by a pyridazine ring with an acetyl and phenyl substituent. Its molecular formula is C11H10N2O, and it exhibits properties that make it a candidate for various pharmacological applications.

Enzyme Inhibition

One of the primary areas of research surrounding this compound is its role as an enzyme inhibitor. Studies have shown that it exhibits inhibitory effects on cholinesterases, which are critical in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Table 1: Inhibitory Activity Against Cholinesterases

| Compound | AChE Inhibition (%) | BuChE Inhibition (%) |

|---|---|---|

| This compound | 71% | 67% |

| Donepezil | 72% | 68% |

| Tacrine | 67% | 65% |

Data from in vitro studies using Ellman's method indicate that this compound has comparable inhibition rates to established drugs like donepezil and tacrine .

Anticancer Potential

Research has also highlighted the anticancer potential of pyridazine derivatives, including this compound. Its mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Study: Anticancer Activity

In a study examining various pyridazine derivatives, it was found that compounds structurally similar to this compound exhibited significant cytotoxic effects against several cancer cell lines. The study reported IC50 values in the low micromolar range, indicating potent activity .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. In silico studies have shown promising results regarding its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, indicating that it may be a viable candidate for further development in drug formulation .

Propiedades

Fórmula molecular |

C12H10N2O2 |

|---|---|

Peso molecular |

214.22 g/mol |

Nombre IUPAC |

3-acetyl-1-phenylpyridazin-4-one |

InChI |

InChI=1S/C12H10N2O2/c1-9(15)12-11(16)7-8-14(13-12)10-5-3-2-4-6-10/h2-8H,1H3 |

Clave InChI |

OQCWARNJZKGKTF-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C1=NN(C=CC1=O)C2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.